molecular formula C9H7NO2 B1349120 Indole-4-carboxylic acid CAS No. 2124-55-2

Indole-4-carboxylic acid

Cat. No. B1349120
CAS RN: 2124-55-2
M. Wt: 161.16 g/mol
InChI Key: ROGHUJUFCRFUSO-UHFFFAOYSA-N
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Description

Indole-4-carboxylic acid is a reagent used in chemical synthesis . It has been used in the synthesis of histamine H3 antagonists, hydroxamic acids inhibitors, HIV protease inhibitors, and SARS-CoV 3CL proinhibitors . Its molecular formula is C9H7NO2 and its molecular weight is 161.16 .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole-4-carboxamides are cleaved by an intracellular amidase of Mycobacterium liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase .


Physical And Chemical Properties Analysis

Indole-4-carboxylic acid is a powder with a melting point of 213-214 °C (lit.) . The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Indole-2-carboxylic acid, a related compound, is valuable for synthesizing pharmaceutically active agents. Researchers have developed various methods for its synthesis, focusing on environmental concerns and practical applications (Jiang et al., 2017).
    • The hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, have been synthesized, shedding light on the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).
    • Indole-N-carboxylic acids and indole-N-carboxamides are crucial in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles (Zeng et al., 2020).
  • Biological and Medicinal Applications:

    • Indole-2-carboxylic acid derivatives have shown considerable attention for therapeutic applications. Their antibacterial and antifungal activities have been explored, comparing them with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
    • Tryptophan derivatives, including methyl indole-4-carboxylate, are used as biological probes. Their fluorescent properties make them suitable for studying local protein environments (Huang et al., 2018).
    • 3-Acylindole-2-carboxylic acid derivatives have been evaluated as inhibitors of cytosolic phospholipase A2, showing potential for enzyme inhibition (Lehr, 1997).
  • Electrochemical Applications:

    • The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives were investigated. This study highlights the impact of the substituent position on the electrochemical properties of these polymer nanowires (Ma et al., 2015).

Safety And Hazards

Indole-4-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHUJUFCRFUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344230
Record name Indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-4-carboxylic acid

CAS RN

2124-55-2
Record name Indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
JT Yi, S Romero-Servin, L Álvarez-Valtierra… - The Journal of …, 2020 - pubs.aip.org
… Rotationally resolved electronic spectra of two conformational isomers of jet-cooled indole-4-carboxylic acid (I4CA) and the deuterated forms of the acid (—COOD) and amide (—ND) …
Number of citations: 5 pubs.aip.org
F Palluotto, F Campagna, A Carotti, M Ferappi… - Il Farmaco, 2002 - Elsevier
The synthesis and the in vitro evaluation of antibacterial activity of new pyridazino[4,3-b]indole-4-carboxylic acids 2–4, 6 against some selected representative of Gram-positive and …
Number of citations: 33 www.sciencedirect.com
M Krishnamurthy, AK Mishra… - Photochemistry and …, 1987 - Wiley Online Library
… Indole-4-carboxylic acid was obtained from ICN pharmaceuticals (K & K Labs, Cleveland, OH) anc was purified by repeated recrystallisation from methanol The purity was checked by …
Number of citations: 13 onlinelibrary.wiley.com
S Mao - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C11H9NO4, the carboxyl group bonded to the six-membered ring lies close to the plane of the 1H-indole ring system [dihedral angle = 13.13 (9)], whereas the …
Number of citations: 9 scripts.iucr.org
RVR Mekala, MR Yata… - Journal of Drug Delivery …, 2014 - jddtonline.info
… by using commercially available 1Hindole-4-carboxylic acid (1) as raw material and by involving 1H-indole-4-carboxylic acid ethyl ester (2), 1H-indole-4-carboxylic acid hydrazide (3), 5-…
Number of citations: 4 www.jddtonline.info
DE Horning, G Lacasse… - Canadian Journal of …, 1971 - cdnsciencepub.com
… On the basis of previous observations (1 1, 12), it was concluded that the cleavage of 4 to an indole-4-carboxylic acid would be most readily accomplished under alkaline conditions. At …
Number of citations: 9 cdnsciencepub.com
JG Cannon, BJ Demopoulos - Journal of Heterocyclic …, 1982 - Wiley Online Library
… A new sequence involving Arndt-Eistert homologation of indole-4-carboxylic acid has been devised, which is no more laborious than a literature homologation sequence involving …
Number of citations: 14 onlinelibrary.wiley.com
RM Linares, A Gonzalez, JH Ayala, AM Afonso… - … Acta Part A: Molecular …, 1995 - Elsevier
… The spectra for indole-2- and indole-4-carboxylic acid in micellar media are similar to each … The molecular and anionic forms of indole-2- and indole-4-carboxylic acid exhibit well-…
Number of citations: 9 www.sciencedirect.com
A González, RM Linares, JH Ayala, AM Afonso… - Microchimica Acta, 1995 - Springer
… Thus, indole-2- or indole-4-carboxylic acid can be quantified … derivatives studied, indole-4-carboxylic acid was determined … three times that of indole-4-carboxylic acid resulted in …
Number of citations: 5 link.springer.com
BC Söderberg, JA Shriver, JM Wallace - Organic syntheses, 2003 - Wiley Online Library
Abstract Methyl indole‐4‐carboxylate Methyl 2‐methyl‐3‐nitrobenzoate Methyl 2‐bromomethyl‐3‐nitrobenzoate Methyl 2‐ethenyl‐3‐nitrobenzoate Palladium acetate
Number of citations: 12 onlinelibrary.wiley.com

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